1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a pyridine ring, an imidazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and imidazole intermediates, followed by their coupling and subsequent modifications to introduce the pyrrolidine ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s potential bioactivity suggests it could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: In materials science, the compound might be used to develop new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine-imidazole derivatives and pyrrolidine-carboxamide compounds. Examples might include:
- 1-(2-methyl-1H-imidazol-1-yl)-3-(pyridin-3-yl)propan-1-one
- N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
What sets 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
1-methyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-10-16-5-6-20(10)13-4-3-12(8-17-13)18-15(22)11-7-14(21)19(2)9-11/h3-6,8,11H,7,9H2,1-2H3,(H,18,22) |
InChI Key |
ONARUXGRFYUOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CC(=O)N(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.